![molecular formula C17H21NO4 B2914314 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid CAS No. 2248401-36-5](/img/structure/B2914314.png)
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid is a chemical compound that belongs to the spirocyclic class of compounds. It is a promising compound with potential applications in scientific research due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid is not well understood. However, it is believed to act as a modulator of neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been shown to have potential applications in the treatment of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid in lab experiments include its unique structure and properties, its potential applications in scientific research, and its availability. The limitations of using this compound in lab experiments include its high cost and the lack of understanding of its mechanism of action.
Orientations Futures
There are many future directions for the study of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid. Some of these directions include:
1. Further investigation of its mechanism of action.
2. Synthesis of analogs of this compound to study their properties and potential applications.
3. Investigation of its potential applications in the treatment of neurological disorders.
4. Investigation of its potential applications in the field of coordination chemistry.
5. Investigation of its potential applications as a chiral auxiliary in asymmetric synthesis.
Conclusion:
In conclusion, 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid is a promising compound with potential applications in scientific research. Its unique structure and properties make it a valuable building block for the synthesis of other spirocyclic compounds. Its potential applications in the treatment of neurological disorders and in the field of coordination chemistry make it a compound of interest for future research. Further investigation of its mechanism of action and synthesis of analogs of this compound will provide valuable insights into its properties and potential applications.
Méthodes De Synthèse
The synthesis of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid involves a multi-step process. The first step involves the reaction of 1,4-dioxane with phenylmagnesium bromide to form 1-phenyl-1,4-dioxan-2-ol. The second step involves the reaction of 1-phenyl-1,4-dioxan-2-ol with 1,3-dibromopropane to form 1-(2-bromoethyl)-1,4-dioxan-2-ol. The third step involves the reaction of 1-(2-bromoethyl)-1,4-dioxan-2-ol with N-methylpiperazine to form 2-(6-methylpiperazin-1-yl)-1-(2-bromoethyl)-1,4-dioxan. The final step involves the reaction of 2-(6-methylpiperazin-1-yl)-1-(2-bromoethyl)-1,4-dioxan with diethyl malonate to form 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid.
Applications De Recherche Scientifique
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid has potential applications in scientific research due to its unique structure and properties. It can be used as a building block for the synthesis of other spirocyclic compounds. It can also be used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
2-(6-phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-15(20)9-14-10-17(7-4-8-17)12-18(14)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEXWWPFNUDCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(N(C2)C(=O)OCC3=CC=CC=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)
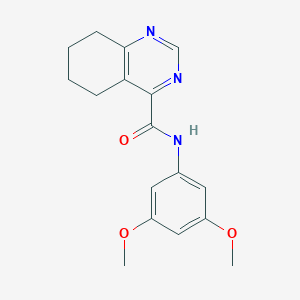

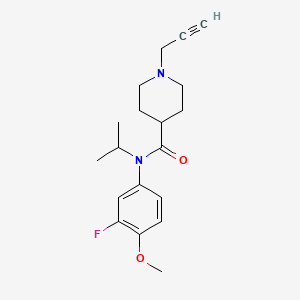
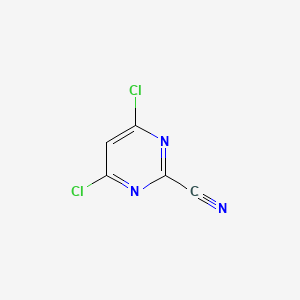
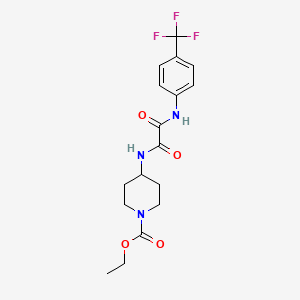
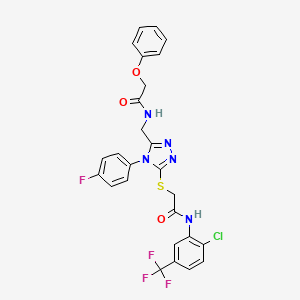
![N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2914245.png)
![N'-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2914246.png)
![(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide](/img/structure/B2914249.png)
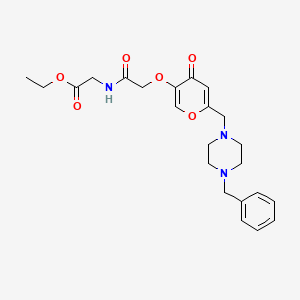
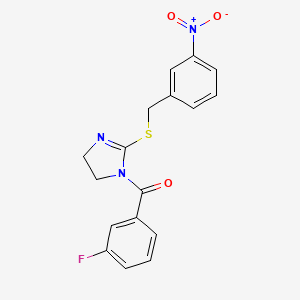
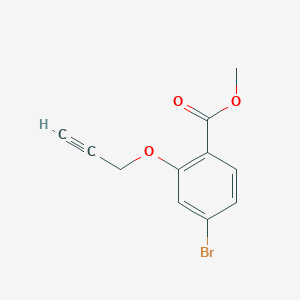
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2914254.png)